(E)-2-(2-(4-chlorobenzoyl)hydrazono)-2H-chromene-3-carboxamide
Description
(E)-2-(2-(4-chlorobenzoyl)hydrazono)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of arylhydrazone derivatives. These compounds are known for their diverse pharmacological properties, including antibacterial, antiviral, anti-inflammatory, and antiplatelet activities .
Properties
IUPAC Name |
(2E)-2-[(4-chlorobenzoyl)hydrazinylidene]chromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3/c18-12-7-5-10(6-8-12)16(23)20-21-17-13(15(19)22)9-11-3-1-2-4-14(11)24-17/h1-9H,(H2,19,22)(H,20,23)/b21-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXYPRIWLVKQKQ-HEHNFIMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC=C(C=C3)Cl)O2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(/C(=N\NC(=O)C3=CC=C(C=C3)Cl)/O2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (E)-2-(2-(4-chlorobenzoyl)hydrazono)-2H-chromene-3-carboxamide typically involves the condensation reaction between 4-chlorobenzoyl hydrazine and 2H-chromene-3-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
(E)-2-(2-(4-chlorobenzoyl)hydrazono)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of (E)-2-(2-(4-chlorobenzoyl)hydrazono)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the activity of certain enzymes and proteins, leading to the disruption of essential biological processes in microorganisms. This results in the inhibition of bacterial growth and viral replication .
Comparison with Similar Compounds
(E)-2-(2-(4-chlorobenzoyl)hydrazono)-2H-chromene-3-carboxamide is unique compared to other arylhydrazone derivatives due to its specific chemical structure and pharmacological properties. Similar compounds include:
(E)-2-(2-(4-fluorobenzoyl)hydrazono)-2H-chromene-3-carboxamide: This compound has a similar structure but with a fluorine atom instead of chlorine, leading to different pharmacological activities.
(E)-2-(2-(4-bromobenzoyl)hydrazono)-2H-chromene-3-carboxamide: The presence of a bromine atom in place of chlorine results in variations in its chemical reactivity and biological effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
